molecular formula C18H14F2N2O3 B2772198 N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953253-06-0

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2772198
CAS No.: 953253-06-0
M. Wt: 344.318
InChI Key: ZMIGJEYCZNMCCT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. The final step often involves the acylation of the isoxazole ring to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide: Similar structure but with a different position of the methoxy group.

    N-(2,4-difluorophenyl)-2-(5-(3-chlorophenyl)isoxazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-16-6-5-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIGJEYCZNMCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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